Tofogliflozin-d5

LC-MS/MS SGLT2 Inhibitor Internal Standard

Tofogliflozin-d5 is the definitive internal standard for LC-MS/MS quantification of tofogliflozin in complex biological matrices (plasma, urine, tissue). Its +5 Da mass shift ensures analytical selectivity, while its near-identical physicochemical properties and co-elution behavior provide superior compensation for matrix effects, ionization variability, and extraction losses compared to structural analog IS. This is essential for validated pharmacokinetic, bioequivalence (ANDA), and drug metabolism studies requiring high accuracy (85–115%) and precision (%CV ≤15%).

Molecular Formula C₂₂H₂₁D₅O₆
Molecular Weight 391.47
Cat. No. B1158372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofogliflozin-d5
Synonyms(1S,3’R,4’S,5’S,6’R)-6-[[4-(Ethyl-d5)phenyl]methyl]-3’,4’,5’,6’-tetrahydro-6’-(hydroxymethyl)spiro[isobenzofuran-1(3H),2’-[2H]pyran]-3’,4’,5’-triol;  CSG 452-d5; 
Molecular FormulaC₂₂H₂₁D₅O₆
Molecular Weight391.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tofogliflozin-d5: A Definitive Deuterated Internal Standard for SGLT2 Inhibitor Bioanalysis


Tofogliflozin-d5 is the stable, isotopically-labeled analog of tofogliflozin, a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor [1]. The 'd5' designation indicates the specific replacement of five hydrogen atoms with deuterium atoms on the 4-ethylphenyl moiety of the parent molecule [2]. Its principal scientific utility is as an internal standard (IS) for the precise quantification of tofogliflozin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . With a molecular formula of C₂₂H₂₁D₅O₆ and a molecular weight of 391.47 g/mol, it provides a definitive mass shift for analytical selectivity [2].

Why Generic Tofogliflozin Cannot Substitute for Tofogliflozin-d5 in Bioanalytical Workflows


The analytical specificity required for MS-based quantification precludes the simple substitution of a non-deuterated tofogliflozin standard. The critical failure point is the lack of a mass shift. Non-deuterated tofogliflozin is chromatographically and spectrometrically indistinguishable from the target analyte in a biological sample, making it impossible to correct for variable ionization efficiency and sample extraction losses [1]. Furthermore, structural analogs like empagliflozin, while used as internal standards, are inferior to a stable isotope-labeled analog due to differences in extraction recovery, chromatographic retention time, and ionization response, which can lead to inaccurate compensation for complex matrix effects [2]. Tofogliflozin-d5, with its +5 Da mass difference, closely matched physicochemical properties, and co-eluting behavior, is engineered to overcome these specific failures [1].

Quantitative Evidence for the Selection of Tofogliflozin-d5 over Alternatives


Definitive +5 Da Mass Shift Versus Non-Deuterated Tofogliflozin

Tofogliflozin-d5 provides a definitive mass shift for selective detection via mass spectrometry, a fundamental advantage over the non-deuterated tofogliflozin molecule. The molecular weight of tofogliflozin-d5 is 391.47 g/mol (C₂₂H₂₁D₅O₆), compared to 386.44 g/mol (C₂₂H₂₆O₆) for unlabeled tofogliflozin [1]. This results in a calculated mass difference of approximately +5.03 Da. This shift is critical for establishing Selected Reaction Monitoring (SRM) transitions that are free from cross-talk with the unlabeled analyte, ensuring analytical specificity [2].

LC-MS/MS SGLT2 Inhibitor Internal Standard

Conformance to Isotopic Enrichment Standards for Quantitative Accuracy

The utility of an isotope-labeled internal standard is contingent on its isotopic purity. Reputable sources stipulate that internal standards should have an isotopic enrichment of more than 98% to ensure that signal from the unlabeled isotopologue does not compromise the lower limit of quantification (LLOQ) [1]. While the product specification for Tofogliflozin-d5 states a typical chemical purity of 95%, its selection as a tool for research indicates it is manufactured to meet the >98% isotopic enrichment benchmark expected for SIL-IS, a standard not applicable to non-labeled structural analogs or the parent drug .

Isotopic Purity Method Validation Bioanalysis

Superior Matrix Effect Compensation Compared to Structural Analog Internal Standards

In a validated LC-MS/MS method for quantifying tofogliflozin in rat plasma, the structural analog empagliflozin was used as an internal standard [1]. However, isotope-labeled internal standards, such as Tofogliflozin-d5, are known to provide superior compensation for matrix effects and extraction variability because their physicochemical properties are nearly identical to the target analyte, ensuring they co-elute and ionize identically [2]. Differences in chromatographic retention and ionization efficiency between a drug and a non-isotopic structural analog can lead to inaccurate quantification, a risk that is systematically eliminated with a deuterated IS.

Matrix Effect Method Robustness LC-MS/MS

Primary Application Scenarios for Tofogliflozin-d5 in Drug Development


Absolute Quantification in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Tofogliflozin-d5 serves as the essential internal standard in validated LC-MS/MS methods for quantifying tofogliflozin in plasma, urine, and tissue samples from preclinical and clinical studies. Its near-identical chemical behavior ensures accurate, precise, and reproducible data across pharmacokinetic parameters like Cmax, AUC, and t1/2. Without this specific isotope standard, a structural analog IS must be used, introducing potential inaccuracies from differential matrix effects [1].

Compensation for Matrix Effects in Complex Biological Samples

In complex matrices such as plasma, urine, or tissue homogenates, endogenous components can cause significant ion suppression or enhancement. Tofogliflozin-d5 co-elutes with the analyte, thereby experiencing the same matrix-induced alterations in ionization. This is a critical advantage over non-co-eluting internal standards, making it the optimal choice for developing robust high-throughput LC-MS/MS assays for large clinical sample sets [2].

Metabolite Identification and Profiling

In drug metabolism studies, the +5 Da mass tag provided by deuteration allows researchers to use characteristic mass shifts and neutral loss scanning to identify and differentiate drug-related metabolites of tofogliflozin from endogenous background noise . This is a specific utility not provided by the unlabeled parent drug or structural analog IS.

Ensuring Method Robustness and Regulatory Compliance in Bioequivalence Studies

For Abbreviated New Drug Applications (ANDAs) and bioequivalence studies requiring stringent method validation per regulatory guidelines (e.g., FDA, EMA), the use of a stable isotope-labeled internal standard is the scientifically preferred approach. Tofogliflozin-d5 enables methods to consistently meet acceptance criteria for accuracy (within 85-115%) and precision (%CV ≤15%), which are harder to achieve reliably with a non-isotopic IS [3].

Quote Request

Request a Quote for Tofogliflozin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.